2-Methylbenzothiazole-6-boronic acid
Overview
Description
2-Methylbenzothiazole-6-boronic acid is a boronic acid derivative with the molecular formula C8H8BNO2S.
Mechanism of Action
Target of Action
The primary target of 2-Methylbenzothiazole-6-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19303 , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which is a crucial process in various fields, including pharmaceuticals and materials science .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagent, such as this compound, plays a crucial role in the reaction’s success .
Biochemical Analysis
Biochemical Properties
2-Methylbenzothiazole-6-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating the formation of enzyme-substrate complexes. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and inhibition .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways. At high doses, this compound can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that play essential roles in metabolic processes. For instance, this compound may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the synthesis and degradation of other biomolecules, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzothiazole-6-boronic acid typically involves the reaction of 2-methylbenzothiazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions usually include a base (such as potassium carbonate), a palladium catalyst (like Pd(PPh3)4), and a solvent (such as toluene or ethanol) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzothiazole-6-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol are typically used.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or boronate esters.
Substitution: Various arylated products depending on the coupling partner.
Scientific Research Applications
2-Methylbenzothiazole-6-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
2-Aminobenzothiazole: A structurally similar compound with different functional groups, used in medicinal chemistry.
Benzothiazole-6-boronic acid: A closely related compound with similar applications in organic synthesis and material science.
Uniqueness: 2-Methylbenzothiazole-6-boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable boronic ester linkages and its potential as an enzyme inhibitor make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTHDHCPCNNOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(S2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729122 | |
Record name | (2-Methyl-1,3-benzothiazol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866332-18-5 | |
Record name | (2-Methyl-1,3-benzothiazol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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